

The Impact of MFH290 on Transcription Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MFH290	
Cat. No.:	B11932887	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

MFH290 is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional elongation. By forming a covalent bond with a unique cysteine residue (Cys-1039 in CDK12), MFH290 effectively and irreversibly neutralizes their kinase activity. This inhibition leads to a significant reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II) at the serine 2 position, a critical step for productive transcription elongation. Consequently, MFH290 treatment results in the downregulation of a specific subset of genes, most notably those involved in the DNA Damage Response (DDR) pathway. This targeted disruption of transcription has profound implications for cancer therapy, particularly in creating synthetic lethality in combination with PARP inhibitors. This technical guide provides an indepth overview of the mechanism of action of MFH290, its impact on transcription, and detailed protocols for key experimental assays.

Introduction

Transcription, the process of converting DNA into RNA, is a fundamental cellular process tightly regulated at multiple stages. Transcriptional cyclin-dependent kinases (tCDKs), including CDK12 and CDK13, play a pivotal role in the transition from transcription initiation to productive elongation. These kinases phosphorylate the C-terminal domain (CTD) of the largest subunit of

RNA Polymerase II (Pol II), acting as a scaffold for the recruitment of various factors that facilitate RNA processing and elongation.

Dysregulation of transcriptional processes is a hallmark of cancer. The discovery of **MFH290**, a potent and selective covalent inhibitor of CDK12 and CDK13, has provided a valuable chemical tool to probe the function of these kinases and explore their therapeutic potential.[1] This guide will delve into the molecular mechanisms by which **MFH290** modulates transcription, present key quantitative data, and provide detailed experimental protocols for researchers in the field.

Mechanism of Action of MFH290

MFH290 exerts its inhibitory effect through a targeted covalent modification of CDK12 and its close homolog CDK13. The molecule is designed to specifically interact with the ATP-binding pocket of these kinases.

Covalent Inhibition of CDK12/13

MFH290 contains an electrophilic acrylamide "warhead" that forms a covalent bond with the thiol group of Cysteine 1039 (Cys1039) located in a region of CDK12 outside of the canonical kinase domain.[1] This irreversible binding locks the inhibitor in place, leading to sustained inactivation of the kinase.

Inhibition of RNA Polymerase II CTD Phosphorylation

The primary downstream effect of CDK12/13 inhibition by **MFH290** is the reduction of phosphorylation at serine 2 (Ser2) of the Pol II CTD.[1] This phosphorylation event is crucial for the transition into a productive elongation phase and for the recruitment of splicing and polyadenylation factors.

Quantitative Analysis of MFH290 Activity

The potency and selectivity of **MFH290** have been characterized through various biochemical and cellular assays.

Assay Type	Target	Metric	Value	Reference
Biochemical Assay				
Kinase Inhibition	CDK12/CycK	IC50	7.8 nM	[1]
CDK13/CycK	IC50	4.3 nM	[1]	
Cellular Assays				_
Pol II Ser2 Phosphorylation	Jurkat Cells	IC50	200 nM	[1]
Anti-proliferative Activity	MOLM-14 Cells	GI50	1 μΜ	[1]

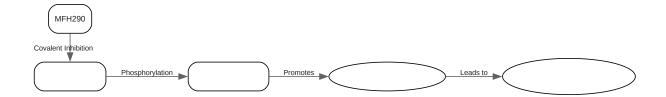
Table 1: Biochemical and Cellular Activity of **MFH290**. This table summarizes the key potency metrics of **MFH290** against its primary targets and in cellular contexts.

Kinase	Percent of Control @ 1 μM MFH290
CDK12	0
CDK13	0
CDK2	100
CDK7	98
CDK9	92

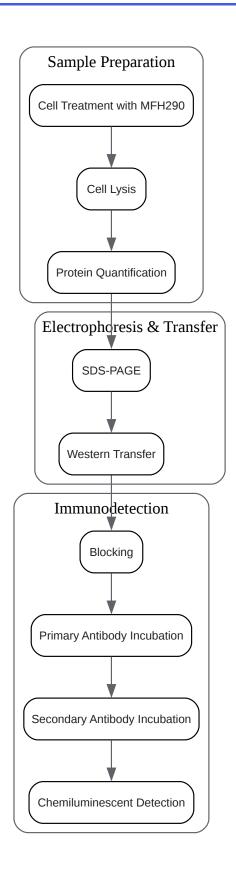
Table 2: Kinome Selectivity of **MFH290**. This table demonstrates the high selectivity of **MFH290** for CDK12 and CDK13 over other cyclin-dependent kinases, as determined by a competition-based pulldown assay.[1]

Impact on Transcription Regulation

The inhibition of CDK12/13 by **MFH290** leads to a distinct transcriptional phenotype, primarily characterized by the downregulation of long genes with a high number of introns, particularly those involved in the DNA Damage Response (DDR).



Downregulation of DNA Damage Response Genes


A key consequence of **MFH290** treatment is the suppression of genes essential for homologous recombination repair, such as BRCA1, BRCA2, ATM, and FANCF.[1] This "BRCAness" phenotype sensitizes cancer cells to PARP inhibitors, creating a synthetic lethal interaction.

Signaling Pathway

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [The Impact of MFH290 on Transcription Regulation: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b11932887#mfh290-s-impact-on-transcription-regulation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com